
Carpipramine-d10 Dihydrochloride chemical
structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carpipramine-d10 Dihydrochloride

Cat. No.: B1155387 Get Quote

An In-depth Technical Guide to Carpipramine-d10 Dihydrochloride: Chemical Structure,

Properties, and Experimental Analysis

Introduction
Carpipramine-d10 Dihydrochloride is the deuterated form of Carpipramine Dihydrochloride,

an atypical antipsychotic medication. Due to the substitution of ten hydrogen atoms with

deuterium, Carpipramine-d10 Dihydrochloride serves as an invaluable tool in

pharmacokinetic and metabolic studies, often used as an internal standard for quantitative

analysis by mass spectrometry. Carpipramine itself is a tricyclic antipsychotic utilized in the

treatment of schizophrenia and anxiety in several countries.[1] Structurally, it shares features

with both imipramine-like tricyclic compounds and butyrophenones like haloperidol.[1][2] This

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, pharmacological profile, and detailed experimental protocols relevant to

Carpipramine-d10 Dihydrochloride and its non-deuterated counterpart, tailored for

researchers, scientists, and professionals in drug development.

Chemical Structure and Properties
The chemical structure of Carpipramine is characterized by a dibenzazepine core linked to a

piperidinopiperidine carboxamide side chain. The "-d10" designation in Carpipramine-d10
Dihydrochloride indicates that ten hydrogen atoms on the piperidine rings have been replaced

by deuterium atoms. This isotopic labeling increases the molecular weight of the compound
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without significantly altering its chemical or pharmacological properties, making it an ideal

internal standard for bioanalytical assays.

Physicochemical Properties
The following tables summarize the key chemical and physical properties of Carpipramine-d10
Dihydrochloride and its non-deuterated form, Carpipramine Dihydrochloride. Discrepancies in

the reported molecular weight for the non-deuterated form may be attributed to different

hydration states (anhydrous vs. monohydrate).

Table 1: Properties of Carpipramine-d10 Dihydrochloride

Property Value

Analyte Name Carpipramine-d10 Dihydrochloride

Molecular Formula C₂₈H₂₈D₁₀N₄O·2HCl

Molecular Weight 529.62

Accurate Mass 528.33

Unlabelled CAS Number 7075-03-8

Table 2: Properties of Carpipramine Dihydrochloride
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Property Value

Synonyms Carbadipimidine, Prazinil, PZ-1511

CAS Number 7075-03-8

Molecular Formula
C₂₈H₃₈N₄O·2HCl (Anhydrous) / C₂₈H₄₂Cl₂N₄O₂

(Monohydrate)

Molecular Weight 519.55 (Anhydrous) / 537.57 (Monohydrate)

IUPAC Name

1'-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-

yl)propyl]-[1,4'-bipiperidine]-4'-carboxamide

dihydrochloride

Appearance Solid

Storage Conditions
Short term (days to weeks) at 0 - 4 °C; Long

term (months to years) at -20 °C.[2]

Pharmacology and Mechanism of Action
Carpipramine is classified as an atypical antipsychotic and exerts its therapeutic effects through

a multi-receptor antagonist profile. Its primary mechanism of action is the blockade of

dopamine D₂ and D₃ receptors in the brain.[3] It also exhibits affinity for α₁- and α₂-adrenergic

receptors.[3] The antagonism of D₂ receptors in the mesolimbic pathway is thought to be

responsible for its antipsychotic effects on the positive symptoms of schizophrenia.

Receptor Binding Profile
While a comprehensive receptor binding affinity profile for Carpipramine is not readily available

in the public domain, data for the structurally and functionally similar atypical antipsychotic,

Cariprazine, is presented below for illustrative purposes. Cariprazine is also a dopamine D₃/D₂

receptor partial agonist with a preference for the D₃ receptor.

Table 3: Receptor Binding Affinities (Ki, nM) for Cariprazine
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Receptor Ki (nM)

Dopamine D₂ 0.49

Dopamine D₃ 0.085

Serotonin 5-HT₁ₐ 2.6

Serotonin 5-HT₂ₐ 18.8

Serotonin 5-HT₂ₑ 0.58

Histamine H₁ 23.4

Adrenergic α₁ₐ 132

Note: Data presented is for Cariprazine and is intended to be illustrative of the receptor binding

profile of a D₂/D₃ antagonist.

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of

research findings. The following section provides protocols for a dopamine D₂ receptor binding

assay, a rodent pharmacokinetic study, and an LC-MS/MS quantification method for

Carpipramine in plasma.

Dopamine D₂ Receptor Binding Assay using [³H]-
Spiperone
This protocol describes an in vitro competitive radioligand binding assay to determine the

affinity of a test compound (e.g., Carpipramine) for the dopamine D₂ receptor.

Materials:

HEK293 cells stably expressing human dopamine D₂ receptors.

[³H]-Spiperone (radioligand).

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001%

Bovine Serum Albumin.[4]
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Non-specific binding control: (+)-Butaclamol (2µM).[4]

96-well plates.

Cell harvester and liquid scintillation counter.

Procedure:

Membrane Preparation: Prepare crude membranes from HEK293-hD₂ cells as per standard

laboratory protocols.[5]

Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:

Crude cell membranes (~40 µg of protein).[4]

[³H]-Spiperone (final concentration of 2–4 nM).[4]

Varying concentrations of the test compound (Carpipramine).

For non-specific binding wells, add 2 µM (+)-Butaclamol instead of the test compound.[4]

Incubation: Incubate the plate for 1 hour at 30°C on a temperature-controlled shaker.[4]

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound and free radioligand.

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits

50% of the specific binding of [³H]-Spiperone). Convert the IC₅₀ to a Ki (inhibition constant)

value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant for the receptor.

Rodent Pharmacokinetic Study
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of

Carpipramine in rats or mice.

Materials:
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Male Wistar rats or C57BL/6 mice.

Carpipramine formulation for intravenous (IV) and oral (PO) administration.

Blood collection tubes (e.g., EDTA-coated).

Centrifuge.

-80°C freezer for sample storage.

Procedure:

Animal Acclimation and Grouping: Acclimate animals for at least one week before the study.

Randomly assign animals to different treatment groups (e.g., IV and PO administration) and

time points for sample collection.[6]

Drug Administration:

IV Group: Administer a single dose of Carpipramine via tail vein injection.

PO Group: Administer a single dose of Carpipramine via oral gavage.

Blood Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360

minutes), collect blood samples from each animal via a suitable method (e.g., tail vein, retro-

orbital sinus).[7]

Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000g for 10 minutes) to

separate the plasma.[6]

Sample Storage: Store the plasma samples at -80°C until analysis.[6]

Tissue Collection (Optional): At the end of the study, animals can be euthanized, and various

tissues (e.g., brain, liver, kidney) can be collected to assess drug distribution.[6]

Data Analysis: Analyze the plasma samples for Carpipramine concentration using a validated

analytical method (e.g., LC-MS/MS). Calculate key pharmacokinetic parameters such as

Cmax, Tmax, AUC, half-life, and bioavailability.
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LC-MS/MS Quantification of Carpipramine in Plasma
This protocol describes a method for the quantitative analysis of Carpipramine in plasma

samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with

Carpipramine-d10 Dihydrochloride as the internal standard.

Materials:

Plasma samples from the pharmacokinetic study.

Carpipramine-d10 Dihydrochloride (Internal Standard, IS).

Acetonitrile (for protein precipitation).

UPLC-MS/MS system.

Analytical column (e.g., C18 column).

Procedure:

Sample Preparation (Protein Precipitation):

To 50 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS solution

(Carpipramine-d10).[8]

Add 150 µL of acetonitrile to precipitate the plasma proteins.[8]

Vortex the mixture for 5 minutes.[8]

Centrifuge at 15,000 rpm for 8 minutes at 4°C.[8]

Transfer the supernatant to a new tube or a 96-well plate for analysis.[9]

LC-MS/MS Analysis:

Chromatography: Inject the prepared sample onto the UPLC system. Use a suitable

gradient elution with a mobile phase consisting of, for example, ammonium formate buffer

and an organic solvent like methanol or acetonitrile to achieve chromatographic separation

on a C18 column.
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Mass Spectrometry: Detect Carpipramine and the IS using a tandem mass spectrometer

operating in multiple reaction monitoring (MRM) mode with positive electrospray

ionization. Monitor specific precursor-to-product ion transitions for both the analyte and the

IS.

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to

the IS against the concentration of the analyte in prepared standards. Determine the

concentration of Carpipramine in the unknown plasma samples by interpolating their peak

area ratios from the calibration curve.

Signaling Pathway Visualization
Carpipramine's primary mechanism of action involves the antagonism of presynaptic and

postsynaptic dopamine D₂ and D₃ receptors. The following diagram, generated using the DOT

language for Graphviz, illustrates the proposed signaling pathway.

Caption: Proposed mechanism of Carpipramine action in a dopaminergic synapse.

The diagram illustrates that by blocking the presynaptic D₃ autoreceptors, Carpipramine can

increase the release of dopamine into the synaptic cleft. Concurrently, by antagonizing the

postsynaptic D₂ receptors, it inhibits downstream signaling pathways, such as the adenylyl

cyclase/cAMP pathway, and modulates ion channel activity.[10][11] This dual action contributes

to its antipsychotic effects.

Conclusion
Carpipramine-d10 Dihydrochloride is a critical tool for the precise quantification of

Carpipramine in biological matrices, facilitating essential pharmacokinetic and drug metabolism

research. The parent compound, Carpipramine, is an effective atypical antipsychotic with a

complex pharmacology centered on the antagonism of dopamine D₂ and D₃ receptors. The in-

depth understanding of its chemical properties, receptor binding profile, and the application of

robust experimental protocols are fundamental for ongoing research and the development of

novel therapeutics for psychiatric disorders. The methodologies and data presented in this

guide provide a solid foundation for scientists and researchers working in this field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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